
Eicosapentaenoic Acid-d5 Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Eicosapentaenoic Acid-d5 Ethyl Ester (EPA-d5) is a synthetic fatty acid that has been widely studied for its potential applications in the scientific research field. EPA-d5 is a derivative of the naturally occurring omega-3 fatty acid eicosapentaenoic acid (EPA), and its unique properties make it an attractive option for researchers. EPA-d5 is used in a variety of experiments, from metabolic studies to drug development, and its use is expected to continue to grow in the coming years.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for Eicosapentaenoic Acid-d5 Ethyl Ester involves the esterification of Eicosapentaenoic Acid-d5 with ethanol in the presence of a catalyst.
Starting Materials
Eicosapentaenoic Acid-d5, Ethanol, Catalyst
Reaction
Step 1: Eicosapentaenoic Acid-d5 is dissolved in ethanol., Step 2: A catalyst is added to the solution., Step 3: The mixture is heated under reflux for several hours., Step 4: The reaction mixture is cooled and the product is extracted with a suitable solvent., Step 5: The solvent is evaporated to obtain Eicosapentaenoic Acid-d5 Ethyl Ester as a yellow oil.
科学研究应用
Eicosapentaenoic Acid-d5 Ethyl Ester is used in a variety of scientific research applications. It is used as a tracer in metabolic studies, as a marker for drug development, and as a tool for studying the structure and function of proteins. Eicosapentaenoic Acid-d5 Ethyl Ester is also used in the study of fatty acid metabolism, as it can be used to measure the rate of fatty acid oxidation in cells. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is used in the study of the effects of dietary fatty acids on health, as it can be used to measure the levels of EPA in the body.
作用机制
The mechanism of action of Eicosapentaenoic Acid-d5 Ethyl Ester is not fully understood. It is known that Eicosapentaenoic Acid-d5 Ethyl Ester is metabolized by the body in the same manner as EPA, and it is thought that the presence of the d5 label allows for the tracking of EPA metabolism in the body. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is thought to act as a marker for drug development, as the presence of the d5 label allows for the tracking of drug metabolism in the body.
生化和生理效应
The biochemical and physiological effects of Eicosapentaenoic Acid-d5 Ethyl Ester have not been extensively studied. However, it is known that Eicosapentaenoic Acid-d5 Ethyl Ester is metabolized by the body in the same manner as EPA, and it is thought that the presence of the d5 label allows for the tracking of EPA metabolism in the body. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is thought to act as a marker for drug development, as the presence of the d5 label allows for the tracking of drug metabolism in the body.
实验室实验的优点和局限性
The advantages of using Eicosapentaenoic Acid-d5 Ethyl Ester in laboratory experiments include its ability to be used as a tracer in metabolic studies and as a marker for drug development, as well as its ability to measure the rate of fatty acid oxidation in cells. Additionally, Eicosapentaenoic Acid-d5 Ethyl Ester is relatively inexpensive and easy to obtain, making it an attractive option for researchers. However, the use of Eicosapentaenoic Acid-d5 Ethyl Ester is limited by the fact that its mechanism of action is not fully understood, and its effects on the body have not been extensively studied.
未来方向
The use of Eicosapentaenoic Acid-d5 Ethyl Ester is expected to continue to grow in the coming years, as researchers continue to explore its potential applications. Possible future directions for Eicosapentaenoic Acid-d5 Ethyl Ester research include further studies into its mechanism of action and its effects on the body, as well as its use as a tool for studying the structure and function of proteins. Additionally, researchers may explore the potential of Eicosapentaenoic Acid-d5 Ethyl Ester as a tool for drug development, as well as its potential applications in the study of fatty acid metabolism. Finally, researchers may explore the potential of Eicosapentaenoic Acid-d5 Ethyl Ester as a therapeutic agent, as its unique properties may make it an attractive option for treating certain diseases.
属性
IUPAC Name |
ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24-4-2/h5-6,8-9,11-12,14-15,17-18H,3-4,7,10,13,16,19-21H2,1-2H3/i1D3,3D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQPWTVBQMWLSZ-WNWXXORZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C=CCC=CCC=CCC=CCC=CCCCC(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 19,19,20,20,20-pentadeuterioicosa-5,8,11,14,17-pentaenoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


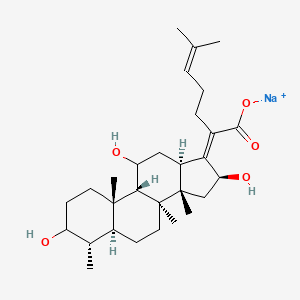
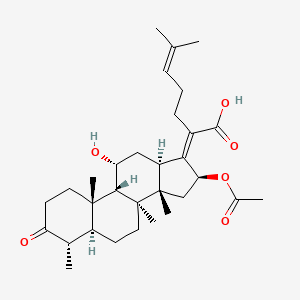

![2-[3-(S)-[3-(2-(7-Chloro-2-quinolinyl)ethenyl)phenyl]-3-hydroxypropyl]phenyl-2-(1'-hydroxy-2'-methoxymethyl)propanol](/img/structure/B1141147.png)

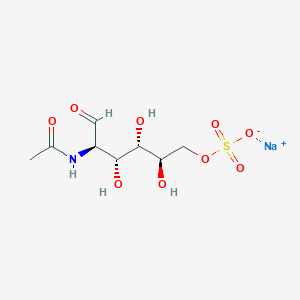

![(3S,6S)-3,4,5-trihydroxy-6-[(1S,4S,5R,9R,10R,13S)-5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl]oxyoxane-2-carboxylic acid](/img/structure/B1141153.png)
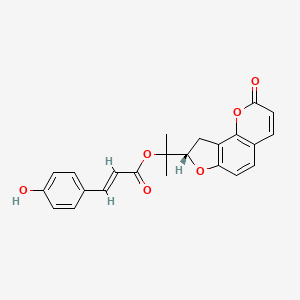
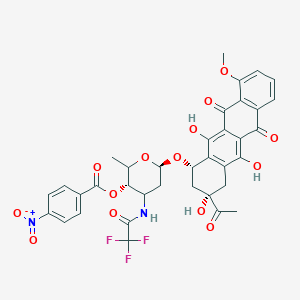
![[6-Methyl-5-(4-nitrobenzoyl)oxy-4-[(2,2,2-trifluoroacetyl)amino]oxan-2-yl] 4-nitrobenzoate](/img/structure/B1141157.png)
